molecular formula C24H22N2O4S2 B2639259 N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 941925-82-2

N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2639259
CAS No.: 941925-82-2
M. Wt: 466.57
InChI Key: FQTZFVKHACYTPD-UHFFFAOYSA-N
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Description

N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, an ethylsulfonyl group, and a methoxybenzo[d]thiazol-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

    Ethylsulfonyl Group Addition: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride.

    Methoxybenzo[d]thiazol-2-yl Group Addition: This group can be introduced through a condensation reaction involving a methoxybenzo[d]thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(methylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
  • N-benzyl-4-(ethylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide
  • N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)aniline

Uniqueness

N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-benzyl-4-ethylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-32(28,29)20-12-9-18(10-13-20)23(27)26(16-17-7-5-4-6-8-17)24-25-21-14-11-19(30-2)15-22(21)31-24/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTZFVKHACYTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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